molecular formula C5H7NO3 B8442203 N-ethyl-2,4-oxazolidinedione

N-ethyl-2,4-oxazolidinedione

Cat. No. B8442203
M. Wt: 129.11 g/mol
InChI Key: IWLAXCIQVRFHQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05072451

Procedure details

1.16 g (7.73 mmol) of piperonal and 1.00 g (7.75 mmol) of N-ethyl-2,4-oxazolidinedione are introduced into a 50 ml of eggplant-shaped flask, and a spiral condenser and a drying tube are mounted thereon. The reaction vessel is internally charged with an atmosphere of nitrogen and about 10 ml of THF dried with molecular sieve is added, followed by dissolution by stirring with a magnetic stirrer. After dissolution, 0.36 g (9.0 mmol) of NaH (60 wt. %, oily) is added little by little under stirring with magnetic stirrer. After stirring at room temperature for 2 hours, the reaction mixture is poured into water. The oily substance formed is extracted with ethyl acetate, and after drying over magnesium sulfate, the solvent is removed under reduced pressure, followed by recrystallization from methanol to give 0.34 g (1.3 mmol) of N-ethyl-5-(3,4-methylenedioxy-benzylidene)-2,4-oxazolidinedione at a yield of 17 % (m.p.=135°-137 ° C.).
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.36 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([CH:7]=O)=[CH:5][C:4]2[O:9][CH2:10][O:11][C:3]=2[CH:2]=1.[CH2:12]([N:14]1[C:18](=[O:19])[CH2:17][O:16][C:15]1=[O:20])[CH3:13].C1COCC1.[H-].[Na+]>O>[CH2:12]([N:14]1[C:18](=[O:19])[C:17](=[CH:7][C:6]2[CH:1]=[CH:2][C:3]3[O:11][CH2:10][O:9][C:4]=3[CH:5]=2)[O:16][C:15]1=[O:20])[CH3:13] |f:3.4|

Inputs

Step One
Name
Quantity
1.16 g
Type
reactant
Smiles
C1=CC2=C(C=C1C=O)OCO2
Name
Quantity
1 g
Type
reactant
Smiles
C(C)N1C(OCC1=O)=O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
0.36 g
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
by stirring with a magnetic stirrer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried with molecular sieve
ADDITION
Type
ADDITION
Details
is added
DISSOLUTION
Type
DISSOLUTION
Details
followed by dissolution
ADDITION
Type
ADDITION
Details
is added little by little
STIRRING
Type
STIRRING
Details
under stirring with magnetic stirrer
STIRRING
Type
STIRRING
Details
After stirring at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The oily substance formed
EXTRACTION
Type
EXTRACTION
Details
is extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
followed by recrystallization from methanol

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C(OC(C1=O)=CC1=CC2=C(C=C1)OCO2)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.3 mmol
AMOUNT: MASS 0.34 g
YIELD: PERCENTYIELD 17%
YIELD: CALCULATEDPERCENTYIELD 16.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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